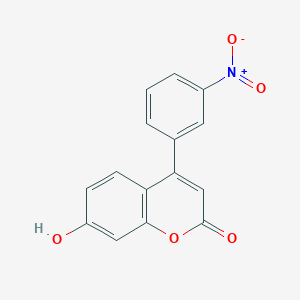

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

Beschreibung

Structural Identity and Classification in Coumarin Chemistry

The coumarin scaffold consists of a benzene ring fused to a pyrone ring (2H-chromen-2-one). In this compound, the hydroxyl group is located at position 7 of the benzene ring, while the 3-nitrophenyl group is attached to the pyrone ring at position 4. This substitution pattern distinguishes it from 3-arylcoumarins, where the aryl group occupies position 3 of the pyrone ring.

| Structural Feature | Description |

|---|---|

| Core scaffold | Benzopyrone (fused benzene and pyrone rings) |

| Position 4 substituent | 3-Nitrophenyl group (electron-withdrawing, planar with the phenyl ring) |

| Position 7 substituent | Hydroxyl group (electron-donating, influences hydrogen bonding) |

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the pyrone ring, potentially modulating interactions with biological targets. The hydroxyl group at position 7 may participate in hydrogen bonding, affecting solubility and crystal packing.

Historical Context of Nitrophenyl-Substituted Coumarins

Nitrophenyl-substituted coumarins emerged as synthetic derivatives in the mid-20th century, driven by efforts to modify coumarin’s bioactivity. Early studies focused on introducing electron-withdrawing groups like nitro to alter the lactone ring’s reactivity. For example, 3-nitrophenyl coumarins were synthesized via Knoevenagel condensation or Pechmann reactions to explore their anticoagulant and anticancer properties. The positional isomerism (e.g., 3-nitrophenyl vs. 4-nitrophenyl) was systematically investigated to optimize pharmacokinetic profiles.

While this compound is a more recent derivative, its synthesis aligns with broader trends in medicinal chemistry to design coumarins with tailored electronic and steric properties.

Chemical Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is This compound , reflecting its substituents’ positions on the benzopyrone core. Alternative names include:

Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₉NO₅ |

| Molecular Weight | 283.24 g/mol |

| CAS Registry Number | 892559-62-5 |

| SMILES | OC1=CC2=C(C(C3=CC(N+=O)=CC=C3)=CC(O2)=O)C=C1 |

The SMILES notation highlights the hydroxyl group at position 7 (O–C1=CC...), the pyrone ring (C=CC(O2)=O), and the 3-nitrophenyl substituent (N+=O).

Physical Constants and Molecular Characteristics

Limited experimental data are available for this specific derivative, but general trends for nitrophenyl coumarins provide insights:

Crystallographic data for analogous compounds (e.g., 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one) reveal planar coumarin cores with dihedral angles between the benzene and pyrone rings (~1.42°) and nitrophenyl substituents nearly coplanar with the phenyl ring. While exact data for this compound are unavailable, its structure likely adopts similar geometric constraints.

Eigenschaften

IUPAC Name |

7-hydroxy-4-(3-nitrophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-15(18)21-14(12)7-11)9-2-1-3-10(6-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIVYGRLUMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example Procedure:

- Mix resorcinol (1 mmol) with ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1 mmol) in H₂SO₄ (2 mL).

- Stir at room temperature for 24 hours.

- Quench with ice, extract with EtOAc, dry (Na₂SO₄), and concentrate.

- Recrystallize from ethanol to obtain the pure product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~50–55% (analogous compounds) | |

| Melting Point | 300–305°C (predicted) | |

| Characterization | ¹H/¹³C NMR, IR, elemental analysis |

Nitration of Preformed Coumarins

Indirect synthesis via nitration of 4-phenylcoumarin precursors:

- Substrate : 4-Phenyl-7-hydroxycoumarin.

- Nitrating Agent : Nitric acid (HNO₃) in acetic anhydride.

- Limitations : Positional selectivity (meta vs. para) must be controlled.

Key Analytical Data

¹H NMR (DMSO-d₆, δ ppm) :

- Aromatic protons: 6.98–8.39 (m, ArH).

- Coumarin lactone: 6.38 (s, 1H, C3-H).

- Hydroxyl group: 10.8–12.1 (s, 1H, -OH).

IR (KBr, cm⁻¹) :

- Lactone C=O: 1689–1720.

- -OH stretch: 1354–1379.

- NO₂ stretch: 1520–1540.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability |

|---|---|---|---|

| Pechmann Condensation | 50–55% | High | Moderate |

| Fries Rearrangement | 20–25% | Moderate | Low |

| Nitration | 40–50% | Low | High |

Applications and Derivatives

The compound’s structural analogs exhibit:

- Carbonic Anhydrase Inhibition : Nanomolar affinity for tumor-associated isoforms (hCA IX/XII).

- Antioxidant Activity : Radical scavenging in DPPH assays.

ADMET and Molecular Docking

- ADMET Prediction : Moderate bioavailability (LogP ~2.5), low toxicity (LD₅₀ > 500 mg/kg).

- Docking Studies : Binds hCA XII via H-bonds with Asn62 and Thr199.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 7-oxo-4-(3-nitrophenyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-4-(3-aminophenyl)-2H-chromen-2-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

Anticancer Activity

Research indicates that coumarin derivatives possess anticancer properties. For instance, studies have shown that certain coumarin compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The presence of the nitro group enhances these effects by modulating inflammatory mediators .

Applications in Drug Development

The versatility of this compound extends to its potential use in drug formulation:

Pharmaceutical Formulations

Due to its bioactive properties, this compound is being explored for incorporation into various pharmaceutical formulations aimed at treating cancer, infections, and inflammatory diseases. Its structural modifications can lead to enhanced solubility and bioavailability.

Natural Product Chemistry

As a natural product derivative, it serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects. Research into its derivatives continues to yield promising candidates for further development .

Case Studies and Research Findings

Wirkmechanismus

The biological activity of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Its anticancer properties may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 7-Hydroxy-4-Substituted Coumarins

Key Observations:

- Electron-Withdrawing Groups : The nitro group in this compound enhances redox activity compared to electron-donating groups like methoxy (-OCH₃) .

- Lipophilicity : Trifluoromethyl (-CF₃) and alkyl chains (e.g., HAHC’s butyl group) increase lipophilicity, affecting membrane permeability and solubility .

- Hydrogen Bonding: Hydroxyamino (-NHOH) in HAHC contributes to higher melting points (189–191°C) via intermolecular hydrogen bonding .

Physicochemical Properties

Table 4: Spectral and Physical Data

Predicted Properties for this compound :

- Spectral Data: Distinct NO₂-related IR stretches (~1520, 1350 cm⁻¹) and deshielded aromatic protons in ¹H NMR.

- Solubility : Reduced aqueous solubility due to nitro group hydrophobicity.

Biologische Aktivität

7-Hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one, a derivative of coumarin, is noted for its diverse biological activities. Coumarins are a class of secondary metabolites that exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a chromenone core with a hydroxyl group at position 7 and a nitrophenyl substituent at position 4. Its synthesis typically involves the Pechmann condensation method, which is a common approach for producing coumarin derivatives.

Table 1: Chemical Structure

| Compound Name | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C16H13N1O4 | 285.28 |

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, particularly Staphylococcus pneumoniae and Pseudomonas aeruginosa.

Case Study : In vitro tests revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. It has shown potential as an inhibitor of human carbonic anhydrases (hCAs), particularly hCA IX and XII, which are overexpressed in various tumors.

Mechanism of Action : The binding affinity of this compound towards hCA IX was found to be in the low nanomolar range, indicating its potential as a selective anticancer agent. Molecular docking studies suggest that the compound interacts with the catalytic site of hCA IX, blocking its activity and thereby inhibiting tumor growth .

Pharmacological Mechanisms

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Antioxidant Properties : It exhibits significant antioxidant activity, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of Acetylcholinesterase (AChE) : Some derivatives have shown promising AChE inhibition properties, making them potential candidates for treating Alzheimer's disease .

- Antioxidant Activity : The compound has demonstrated strong scavenging effects against free radicals, contributing to its neuroprotective effects .

Q & A

Q. What are the standard synthetic routes for preparing 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one?

A common method involves condensation reactions between substituted phenols and nitro-substituted aryl aldehydes/ketones, followed by cyclization under acidic or basic conditions. For example, analogous nitro-coumarins are synthesized via Claisen-Schmidt condensation using sodium hydroxide in ethanol and subsequent oxidation with hydrogen peroxide . Key steps include:

- Solvent optimization : Dioxane/water mixtures (5:1 v/v) are effective for balancing solubility and reactivity .

- Characterization : Confirm product purity via - and -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm and carbonyl signals at δ 160–180 ppm) and FT-IR (C=O stretch at ~1705 cm) .

Q. How is the crystal structure of this compound determined, and what challenges arise?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is standard. Challenges include:

- Disorder in nitro groups : The 3-nitrophenyl substituent may exhibit rotational disorder, requiring constrained refinement .

- Hydrogen bonding : The hydroxyl group at position 7 forms O–H···O bonds with adjacent molecules, influencing packing. Use SHELXL for refining hydrogen atom positions and validating bond lengths (e.g., O–H distances ~0.82 Å) .

Advanced Research Questions

Q. How can conflicting bioactivity data for nitro-coumarin derivatives be resolved?

Contradictions in cytotoxicity or enzyme inhibition studies often stem from substituent effects or assay conditions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro position, electron-withdrawing groups) and correlate with bioactivity .

- Dose-response validation : Use multiple assays (e.g., MTT for cytotoxicity, fluorometric assays for enzyme inhibition) to confirm IC values .

- Molecular docking : Validate experimental data with computational models (e.g., AutoDock Vina) to identify binding interactions with target enzymes .

Q. What advanced techniques are used to study noncovalent interactions in nitro-coumarin crystals?

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. For example, π-stacking between nitrophenyl and coumarin rings contributes to stability .

- DFT calculations : Compute interaction energies (e.g., using Gaussian 09) to rank hydrogen bonds and van der Waals forces .

Q. How can the compound’s fluorescence properties be leveraged for biosensing?

Nitro-coumarins exhibit solvatochromism and ROS-sensitive fluorescence. Methodological steps:

- Probe design : Modify the coumarin core with electron-withdrawing groups (e.g., trifluoromethyl) to enhance Stokes shift. Example: 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one shows emission at 500 nm upon ROS exposure .

- Spectrophotometric optimization : Adjust pH (6–8) and solvent polarity to maximize quantum yield. Use UV-Vis (λ ~340 nm) and fluorescence spectroscopy for validation .

Methodological Challenges and Solutions

Q. How to address low yields in nitro-coumarin synthesis?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate condensation .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate nitro-coumarins from byproducts .

Q. What strategies improve crystallinity for X-ray studies?

- Solvent recrystallization : Use ethyl acetate or methanol/water mixtures to grow high-quality crystals .

- Cocrystallization : Introduce coformers (e.g., succinic acid) to stabilize lattice interactions .

Data Interpretation and Validation

Q. How to resolve discrepancies in enzymatic inhibition assays?

Q. How to validate computational models for nitro-coumarin interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.